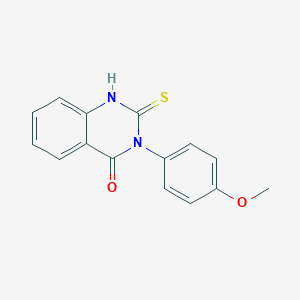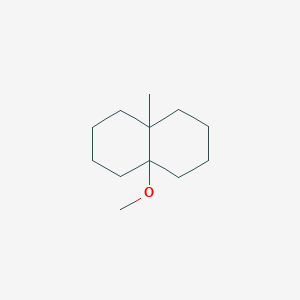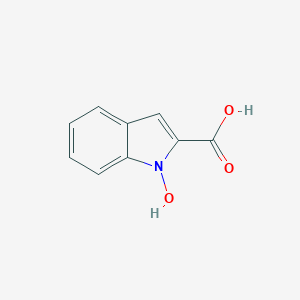
异丙基氯乙酸酯
描述
Isopropyl chloroacetate is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a boiling point of approximately 149-150°C and a density of 1.096 g/mL at 25°C . This compound is used as an intermediate in organic synthesis and has applications in the pharmaceutical industry, particularly in the synthesis of non-steroidal anti-inflammatory drugs such as naproxen and ketoprofen .
科学研究应用
Isopropyl chloroacetate is used in various scientific research applications:
Chemistry: It serves as a reactant in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Industry: It is used as a solvent and as an intermediate in the production of various chemicals.
作用机制
Target of Action
Isopropyl chloroacetate is a chemical compound that primarily targets the respiratory system . It is considered hazardous and can cause irritation to the respiratory system when inhaled .
Mode of Action
Isopropyl chloroacetate is an ester . Esters react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .
Biochemical Pathways
It is known that isopropyl chloroacetate is used in various synthetic methods involving different catalysts . These methods have the advantages of a simple process and low investment costs .
Result of Action
The result of isopropyl chloroacetate’s action can lead to irritation of the skin, eyes, and respiratory system . It is toxic if swallowed and can cause serious eye irritation . It is also flammable and can produce irritating, corrosive, and/or toxic gases when on fire .
Action Environment
Isopropyl chloroacetate is a flammable liquid . Its vapors are heavier than air and can spread along the ground, collecting in low or confined areas . This can create explosion hazards indoors, outdoors, and in sewers . It is recommended to handle this compound only outdoors or in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .
准备方法
Isopropyl chloroacetate can be synthesized through various methods, often involving the esterification of chloroacetic acid with isopropanol. Catalysts such as sulfonic acids (e.g., p-toluene-sulfonic acid), inorganic metal salts (e.g., zinc methanesulfonate), and ionic liquids (e.g., [(CH2)4SO3HPy]HSO4) are commonly used to improve the yield and efficiency of the reaction . Industrial production methods typically involve the use of concentrated sulfuric acid as a catalyst, although this method has drawbacks such as low yield and environmental pollution due to wastewater discharge .
化学反应分析
Isopropyl chloroacetate, being an ester, undergoes various chemical reactions:
Hydrolysis: In the presence of water, isopropyl chloroacetate can hydrolyze to form chloroacetic acid and isopropanol.
Substitution Reactions: It can react with nucleophiles, such as amines, to form substituted products.
Reduction: It can be reduced to form isopropyl acetate and hydrochloric acid. Common reagents used in these reactions include water, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
Isopropyl chloroacetate can be compared with other similar compounds such as methyl chloroacetate and ethyl chloroacetate. These compounds share similar chemical properties and reactivity patterns but differ in their alkyl groups. Isopropyl chloroacetate is unique in its use as an intermediate for specific pharmaceuticals and its relatively higher boiling point compared to its methyl and ethyl counterparts .
Similar Compounds
- Methyl chloroacetate
- Ethyl chloroacetate
- Propyl chloroacetate
Is there anything else you would like to know about isopropyl chloroacetate or any other compound?
属性
IUPAC Name |
propan-2-yl 2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODRWDBLLGYRJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059316 | |
| Record name | Isopropyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isopropyl chloroacetate appears as a clear colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
105-48-6 | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Isopropyl chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroacetic acid isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-, 1-methylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Isopropyl chloroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isopropyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VNJ65NL2TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of isopropyl chloroacetate?
A1: The molecular formula of isopropyl chloroacetate is C5H9ClO2, and its molecular weight is 136.58 g/mol.
Q2: What are the common synthetic methods for isopropyl chloroacetate?
A2: Isopropyl chloroacetate is primarily synthesized through the esterification of chloroacetic acid and isopropanol. Research has explored a wide variety of catalysts to improve the efficiency of this reaction, including:
- Inorganic salts: Examples include ferric chloride [], sodium bisulfate [], potassium bisulfate [], and complex inorganic salts like Fe2(SO4)3-K2S2O8 [].
- Heteropoly acids: Phospho-tungstic acid [] and TiSiW12O40/TiO2 [] are examples of heteropoly acid catalysts.
- Solid superacids: Modified solid superacids like SO42-/TiO2-NiO [] and SO42-/TiO2-Al2O3 [] have been investigated.
- Metal sulfonates: Various metal sulfonates such as lanthanum dodecyl sulfate [], neodymium trifluoroacetate [], and potassium dodecatungstocobaltate (K5CoW12O40·3H2O) [] have demonstrated catalytic activity.
- Supported catalysts: Examples include SO42-/TiO2 solid superacid prepared with nanoparticle anatase titania powder [] and attapulgite clay-supported SO42--Al2O3 [].
Q3: What spectroscopic techniques are used to characterize isopropyl chloroacetate?
A3: Infrared (IR) spectroscopy is frequently employed to characterize isopropyl chloroacetate []. Other techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, can provide additional structural information.
Q4: What is known about the vapor-liquid equilibrium of isopropyl chloroacetate?
A4: Research has investigated the vapor-liquid equilibrium of isopropyl chloroacetate in binary systems with isopropanol, cyclohexane, and benzene at 101.3 kPa []. The data was analyzed using thermodynamic models like NRTL, Wilson, and UNIQUAC to understand the interaction parameters and excess Gibbs energy of these systems.
Q5: What are the solubility characteristics of isopropyl chloroacetate?
A5: Isopropyl chloroacetate is typically immiscible with water but soluble in organic solvents like cyclohexane and benzene. Its solubility in different solvents is influenced by factors like temperature and the nature of the solvent.
Q6: What are the primary applications of isopropyl chloroacetate?
A6: Isopropyl chloroacetate serves as a versatile building block in organic synthesis. Some of its key applications include:
- Synthesis of pharmaceuticals: It acts as a crucial starting material in the synthesis of drugs like meloxicam and piroxicam [].
- Production of other esters: Isopropyl chloroacetate can be further reacted to synthesize other valuable esters, including dihydropyridazinones, N-substituted dihydropyrazoles, and O-substituted pyrazoles [].
Q7: How does the choice of catalyst impact the synthesis of isopropyl chloroacetate?
A7: The choice of catalyst significantly influences the yield, purity, and environmental impact of isopropyl chloroacetate synthesis. For instance:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,4-Triazine, 3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B92873.png)












